(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one
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Overview
Description
(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one is a chemical compound with the molecular formula C9H14O6 and a molecular weight of 218.2 g/mol . It is a derivative of L-gulonic acid and is often used as a starting material for the synthesis of various compounds . This compound is known for its cytotoxic activity and ability to inhibit the growth of cancer cells .
Mechanism of Action
Target of Action
It is known to be a valuable compound in the biomedical industry, utilized in the research and development of pharmaceutical drugs targeting various diseases .
Mode of Action
It is a reagent for chemical synthesis , and it’s a useful starting material for the synthesis of an array of compounds modified in the 2 and 3 positions .
Result of Action
5,6-O-Isopropylidene-L-gulono-1,4-lactone has been reported to have potent cytotoxic activity. It is able to inhibit the growth of cancer cells and induce apoptosis in human cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one can be synthesized through several synthetic routes. One common method involves the protection of L-gulonic acid with isopropylidene groups to form the lactone . The reaction typically requires acidic conditions and a suitable solvent such as methanol or water . The product is then purified through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone to its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups .
Scientific Research Applications
(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5,6-O-Isopropylidene-D-gulonic acid gamma-lactone
- 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone
- D-Glucurono-6,3-lactone acetonide
Uniqueness
(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one is unique due to its specific isopropylidene protection and lactone structure, which confer distinct chemical properties and reactivity compared to similar compounds . Its cytotoxic activity and potential therapeutic applications further distinguish it from other related compounds .
Properties
IUPAC Name |
(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTPPVKRHGNFKM-BNHYGAARSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C(C(=O)O2)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H]2[C@@H]([C@@H](C(=O)O2)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662043 |
Source
|
Record name | 5,6-Isopropylidene-L-gulonic acid gamma-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94697-68-4 |
Source
|
Record name | 5,6-Isopropylidene-L-gulonic acid gamma-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes 5,6-O-Isopropylidene-L-gulono-1,4-lactone a suitable building block for biodegradable polymers?
A1: 5,6-O-Isopropylidene-L-gulono-1,4-lactone is a derivative of L-gulonic acid, which itself stems from L-ascorbic acid (vitamin C). [] This makes it a readily available and bio-based starting material. The molecule possesses two hydroxyl groups that can react with diisocyanates to form polyurethanes. [] The presence of the lactone ring in the structure is crucial. After polymerization, the resulting polyurethane contains hydrolytically labile ester linkages within its backbone, enabling its degradation under physiological conditions. []
Q2: How does the hydrolysis rate of polyurethanes synthesized from 5,6-O-Isopropylidene-L-gulono-1,4-lactone compare to similar compounds?
A2: Research indicates that polyurethanes synthesized from 5,6-O-Isopropylidene-L-gulono-1,4-lactone demonstrate a faster hydrolysis rate compared to polyurethanes derived from methyl β-D-glucofuranosidurono-6,3-lactone under similar conditions (phosphate buffer solution, pH 8.0, 27°C). [] This suggests that the specific structure of the 5,6-O-Isopropylidene-L-gulono-1,4-lactone-derived monomer contributes to enhanced hydrolytic degradability.
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